Cas no 1351632-56-8 (2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide)

2-(4-クロロフェノキシ)-N-(5-オキソピロリジン-3-イル)アセトアミドは、有機合成化学において重要な中間体として利用される化合物です。その分子構造は、4-クロロフェノキシ基とピロリジノン環を有しており、高い反応性と多様な修飾可能性を備えています。特に医薬品開発分野では、この化合物の特異的な骨格構造が生物活性分子の設計に有用です。また、結晶性が良好で取り扱いが容易であり、安定性に優れているため実験室規模から工業的生産まで幅広く適用可能です。そのユニークな化学的特性から、新規薬剤候補化合物の合成や機能性材料の開発など、先端研究における応用が期待されています。

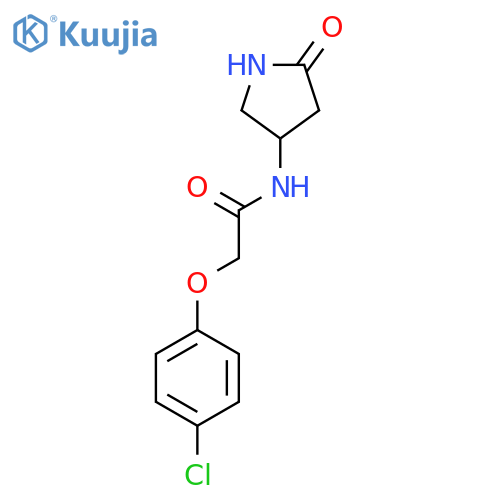

1351632-56-8 structure

商品名:2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide

CAS番号:1351632-56-8

MF:C12H13ClN2O3

メガワット:268.696222066879

CID:5345359

2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide

- VU0536871-1

- Z1623210988

-

- インチ: 1S/C12H13ClN2O3/c13-8-1-3-10(4-2-8)18-7-12(17)15-9-5-11(16)14-6-9/h1-4,9H,5-7H2,(H,14,16)(H,15,17)

- InChIKey: WFFASLJVHMMQIU-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1)OCC(NC1CNC(C1)=O)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 316

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 67.4

2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6210-0151-20μmol |

2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide |

1351632-56-8 | 20μmol |

$118.5 | 2023-09-09 | ||

| Life Chemicals | F6210-0151-4mg |

2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide |

1351632-56-8 | 4mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6210-0151-5mg |

2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide |

1351632-56-8 | 5mg |

$103.5 | 2023-09-09 | ||

| Life Chemicals | F6210-0151-25mg |

2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide |

1351632-56-8 | 25mg |

$163.5 | 2023-09-09 | ||

| Life Chemicals | F6210-0151-10mg |

2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide |

1351632-56-8 | 10mg |

$118.5 | 2023-09-09 | ||

| Life Chemicals | F6210-0151-40mg |

2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide |

1351632-56-8 | 40mg |

$210.0 | 2023-09-09 | ||

| Life Chemicals | F6210-0151-10μmol |

2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide |

1351632-56-8 | 10μmol |

$103.5 | 2023-09-09 | ||

| Life Chemicals | F6210-0151-3mg |

2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide |

1351632-56-8 | 3mg |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F6210-0151-2μmol |

2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide |

1351632-56-8 | 2μmol |

$85.5 | 2023-09-09 | ||

| Life Chemicals | F6210-0151-1mg |

2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide |

1351632-56-8 | 1mg |

$81.0 | 2023-09-09 |

2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide 関連文献

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

1351632-56-8 (2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide) 関連製品

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量